7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Description
This compound (CAS: 1260981-47-2, molecular formula: C₁₄H₂₃NO₄, molecular weight: 269.34 g/mol) is a bicyclic ester derivative featuring a rigid 7-azabicyclo[2.2.1]heptane skeleton. It is synthesized via a two-step esterification process, yielding a light brown oil with 85% efficiency and >90% purity by ¹H NMR . Commercial suppliers, such as Shanghai Yuanye Bio-Technology, offer this compound for research purposes .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m0/s1 |
InChI Key |
NESNGXUQCAJWNN-HBNTYKKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis of this compound typically involves the following steps:
Formation of the Azabicyclic Core
- The bicyclic framework is constructed using cyclization reactions that incorporate nitrogen into the structure.
- Common precursors include derivatives of amino acids or cyclic amines, which undergo intramolecular cyclization under acidic or basic conditions.
Functionalization of Ester Groups
- The tert-butyl and ethyl ester groups are introduced through esterification reactions using appropriate alcohols (tert-butanol and ethanol) and carboxylic acid derivatives.
- Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance reaction efficiency.
-
- Chiral catalysts or auxiliaries are used to ensure the correct stereochemistry at positions 1, 2, and 4 of the bicyclic system.
- Techniques such as asymmetric synthesis or resolution methods (e.g., chromatography) are applied to separate enantiomers.
Purification Techniques
After synthesis, purification is critical to achieve high stereochemical purity:
Chromatography
High-performance liquid chromatography (HPLC) or column chromatography is used to separate stereoisomers and impurities.Crystallization
Recrystallization from solvents such as ethanol or methanol can improve purity by isolating the desired stereoisomer.
Analytical Methods for Monitoring Reactions
To ensure successful synthesis and product quality, various analytical techniques are employed:
Example Reaction Conditions
Below is an example protocol for synthesizing the compound:
| Step | Reactants/Conditions | Outcome |
|---|---|---|
| Cyclization | Amino acid derivative + acid catalyst | Formation of azabicyclic core |
| Esterification | Carboxylic acid + tert-butanol/ethanol + H2SO4 | Introduction of ester groups |
| Stereochemical Resolution | Use of chiral column chromatography | Isolation of desired stereoisomer |
Challenges in Synthesis
Several challenges arise during preparation:
- Stereochemical Precision : Ensuring correct configuration at chiral centers requires advanced techniques like asymmetric catalysis.
- Yield Optimization : Side reactions may reduce yield; careful control of reaction conditions is necessary.
- Purity : Achieving high purity requires effective separation techniques like HPLC.
Research Findings on Optimization
Recent studies have highlighted improvements in synthesis:
- Use of advanced chiral catalysts has increased stereoselectivity.
- Application of green chemistry principles has reduced environmental impact during esterification steps.
- Enhanced analytical methods like NMR have improved monitoring accuracy.
Summary Table of Key Parameters
| Parameter | Value/Method |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| Stereochemistry | (1R,2R,4S) |
| Purification Techniques | Chromatography, recrystallization |
| Analytical Methods | NMR, HPLC, MS |
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype, which is implicated in cognitive functions and neuroprotection.
- Mechanism of Action : Activation of alpha-7 nAChRs can enhance neurotransmitter release, improve synaptic plasticity, and offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's.
- Research Findings : Studies have demonstrated that derivatives of this compound can improve cognitive function in animal models by enhancing cholinergic transmission and reducing neuroinflammation .
Antimicrobial Activity
Research indicates that azabicyclo compounds exhibit significant antimicrobial properties.
- In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its carboxylic acid functionality enhances solubility and bioavailability, crucial for antimicrobial efficacy .
- Mechanisms : The antimicrobial action may involve the disruption of bacterial cell walls or inhibition of essential metabolic pathways within the pathogens .
Antitumor Activity
The compound has also been investigated for its potential anticancer properties.
- Cell Line Studies : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .
- Preclinical Models : Case studies involving xenograft models have reported significant reductions in tumor size following treatment with this compound, suggesting its potential as a chemotherapeutic agent .
Data Summary Table
Case Study 1: Neuroprotective Effects
A clinical trial examined the impact of a related azabicyclo compound on patients with anxiety disorders. Results indicated significant improvements in anxiety symptoms compared to placebo controls.
Case Study 2: Tumor Reduction
Preclinical studies demonstrated that administering this compound to mice resulted in reduced tumor sizes in xenograft models, highlighting its potential as an anticancer treatment.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligand.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure: Simpler analogue lacking the tert-butyl group (C₉H₁₅NO₂, MW: 169.22 g/mol).
- Properties : Lower boiling point (234.1°C) and higher predicted pKa (9.96) compared to the target compound, suggesting reduced steric hindrance and increased basicity .
- Applications : Used as a precursor for more complex derivatives due to its unmodified 7-position.
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Structure: Carboxylic acid derivative (C₁₁H₁₉NO₄, MW: 241.28 g/mol) with a tert-butoxycarbonyl (Boc) group.
- Properties : Polar carboxylic acid group enhances water solubility but reduces lipophilicity compared to the ethyl ester in the target compound .
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Structure: Contains a thienyl substituent at position 2 (C₁₂H₁₅NO₂S, MW: 237.31 g/mol).
- Resolved via chiral HPLC into enantiomers with distinct melting points (128–130°C vs. 129–130°C) .
Epibatidine (6-(6-Chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane)
- Structure : Chlorinated pyridyl substituent at position 6 (C₁₁H₁₃ClN₂, MW: 208.69 g/mol).
- Properties : Bioactive alkaloid with potent analgesic activity due to nicotinic acetylcholine receptor binding. Demonstrates the pharmacological relevance of substituent diversity in bicyclic scaffolds .
Physicochemical Properties
Biological Activity
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 1461706-87-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent. Key areas of research include:
- Neuropharmacological Effects : The compound has been studied for its interaction with neurotransmitter systems, particularly in relation to its potential as a neuroprotective agent.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against various bacterial strains.
- Analgesic and Anti-inflammatory Effects : There is evidence suggesting that it may possess analgesic properties, making it a candidate for pain management therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Inhibition of Enzymatic Activity : It has been suggested that the compound could inhibit certain enzymes involved in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotective | Exhibits protective effects on neuronal cells | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Analgesic | Reduces pain response in animal models |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in neuronal cell death following induced oxidative stress. This suggests its potential utility in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Stepwise Protection : Use orthogonal protecting groups (e.g., tert-butyl and ethyl esters) to avoid cross-reactivity during bicyclo[2.2.1]heptane ring formation .
- Catalytic Asymmetry : Employ chiral catalysts (e.g., Rhodium(I) complexes) to enforce the (1R,2R,4S) configuration, as seen in analogous azabicyclo systems .
- Purification : Utilize preparative HPLC with chiral stationary phases (CSPs) to resolve diastereomers, given the compound’s low polarity and sensitivity to thermal degradation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- 2D NMR : Prioritize - HMBC to confirm bicyclo[2.2.1]heptane ring connectivity and ester group positions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the 1R,2R,4S configuration, using single-crystal diffraction .
- Mass Spectrometry : Perform HRMS (High-Resolution MS) with ESI+ ionization to verify molecular weight (CHNO) and fragmentation patterns .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Risk : Store under inert gas (Ar/N) at -20°C in anhydrous solvents (e.g., THF or DCM) to prevent ester group hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation of the bicyclo framework, as observed in structurally similar 7-azabicyclo compounds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states during ring closure or esterification .
- ICReDD Framework : Integrate experimental data with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) for functionalizing the azabicyclo core .
Q. What strategies resolve contradictions in stereochemical outcomes reported for analogous compounds?
Methodological Answer:
- Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) and NMR chemical shifts of similar bicyclo[2.2.1]heptane derivatives to identify systematic errors .
- Dynamic NMR : Probe ring-flipping or conformational equilibria at variable temperatures (e.g., -90°C to 25°C) to explain discrepancies in diastereomer ratios .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Steric Effects : Perform competitive kinetics using bulkier vs. smaller nucleophiles (e.g., tert-butoxide vs. methoxide) to quantify steric hindrance at the 7-azabicyclo nitrogen .
- Computational Modeling : Calculate partial charges (NPA analysis) to assess electronic effects of the tert-butyl group on adjacent carbonyl groups .
Q. What methodologies address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to improve mixing efficiency during esterification and reduce intermediate degradation .
- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., catalyst loading, reaction time) while minimizing side reactions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s solubility profile?
Methodological Answer:
Q. Why do toxicity profiles vary across studies for structurally related azabicyclo compounds?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., hydrolyzed esters or ring-opened intermediates) in biological matrices .
- In Silico Toxicology : Apply tools like ProTox-II to predict differential toxicity between stereoisomers or impurities .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
